Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester
Description
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine core substituted with a cyclopropyl group at the carbamic acid position and a benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-piperidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXEPOPQRZXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Derivatives
Pyridine precursors undergo catalytic hydrogenation to yield piperidine intermediates. For example, 4-methyl-pyridin-3-yl-carbamic acid methyl ester is reduced under 100 psi H₂ with Rh/Al₂O₃ at 100°C, producing cis- and trans-piperidine isomers in a 5:1 ratio. Adjusting catalysts (e.g., PtO₂, Ru/C) modulates stereoselectivity.
Cyclization of Amino Alcohols
Amino alcohols like 5-acetoxy-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylic acid methyl ester undergo acid-catalyzed cyclization. Using H₂SO₄ in ethanol at 0°C achieves 84% yield for piperidine formation.
Introduction of the Cyclopropyl Group
Alkylation with Cyclopropyl Halides
Piperidine amines react with cyclopropyl bromide under basic conditions (K₂CO₃, DMF). For instance, 1-(2-hydroxyethyl)piperidin-4-amine treated with cyclopropyl bromide at 60°C yields N-cyclopropyl derivatives in ~70% efficiency.
Cyclopropanation via Simmons–Smith Reagents
Diethylzinc and diiodomethane generate cyclopropane rings on allylic piperidine intermediates. This method ensures regioselectivity but requires anhydrous conditions.
Carbamate Formation
Benzyl Chloroformate Coupling
The piperidine-cyclopropyl amine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine. For cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester , this step achieves 85–90% yield when conducted at -20°C to suppress side reactions.
Transesterification
Alternative routes employ carbamate exchanges, such as reacting methyl carbamates with benzyl alcohol under acidic catalysis (e.g., p-TsOH). This method is less common due to competing hydrolysis.
Stereochemical Control
Chiral Auxiliaries
The (S)-configuration at C3 is introduced using (L)-proline-derived catalysts during piperidine ring formation. For example, asymmetric hydrogenation of ketopiperidines with Ru-BINAP complexes achieves >90% enantiomeric excess.
Kinetic Resolution
Racemic mixtures are resolved via enzymatic hydrolysis (e.g., lipase PS-30), selectively deprotecting one enantiomer. This method is critical for scaling chiral intermediates.
Optimization and Challenges
Yield Improvements
Purification Strategies
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Chromatography : Silica gel columns (hexane/EtOAc gradients) separate diastereomers.
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Crystallization : Benzyl carbamates crystallize from ethanol/water mixtures, enhancing purity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
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Catalyst Recycling : Rhodium catalysts are recovered via filtration and reused, reducing costs.
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Solvent Recovery : Dichloromethane and ethanol are distilled and recycled, aligning with green chemistry principles.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropyl-piperidin-3-yl-carbamic acid derivatives.
Reduction: Formation of cyclopropyl-piperidin-3-yl-methanol derivatives.
Substitution: Formation of substituted carbamic acid benzyl ester derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester is characterized by its distinct structural features, which include a cyclopropyl group, a piperidine ring, and a carbamic acid moiety linked to a benzyl ester. Its molecular formula is with a molecular weight of approximately 274.364 g/mol.
Synthetic Route Overview
The synthesis of this compound typically involves the following steps:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Carbamate Formation | Cyclopropylamine + Piperidin-3-yl-carbamic acid benzyl ester | Solvent (Dichloromethane) + Catalyst (Triethylamine) |
| 2 | Purification | Crystallization or Chromatography | Standard purification protocols |
Scientific Research Applications
1. Medicinal Chemistry
- This compound is investigated for its potential in developing new pharmaceuticals, particularly targeting neurological disorders. Its unique structure allows for modulation of neurotransmitter receptors, including serotonin and dopamine, which are crucial for various physiological processes.
2. Organic Synthesis
- This compound serves as a valuable building block in synthesizing more complex organic molecules. Its reactivity under different conditions enables the formation of various derivatives through nucleophilic substitution and hydrolysis reactions .
3. Biological Studies
- The compound exhibits potential antimicrobial and antiviral properties. Similar compounds have demonstrated effectiveness against various pathogens, making it a candidate for further biological activity studies .
Case Studies
Case Study 1: Neuroprotective Effects
Research has indicated that compounds containing piperidine structures exhibit neuroprotective effects by modulating neurotransmitter systems. Initial studies on this compound suggest similar potential, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Case Study 2: Antimicrobial Activity
Similar derivatives have shown promising results against bacterial pathogens. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine ring : A six-membered nitrogen-containing heterocycle that enhances bioavailability and binding affinity.
- Cyclopropyl group : Introduces rigidity and metabolic stability.
- Benzyl ester : Acts as a protecting group for carboxylic acids or a prodrug moiety.
Synthetic routes often involve reductive amination or carbamate coupling reactions, as seen in analogous compounds .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the molecular properties and substituent effects of cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester with similar compounds:
Key Observations :
- Cyclopropyl vs. Chloro-acetyl : The cyclopropyl group in the parent compound reduces ring strain and oxidative metabolism compared to the electron-withdrawing chloro-acetyl group in the pyrrolidine analog .
- Benzyl Ester Stability : Benzyl esters are prone to hydrolysis under alkaline conditions but stable in acidic environments (pH 4–6), as demonstrated in studies on DHP-glucuronic acid complexes .
Reactivity Under Varying pH Conditions
Studies on benzyl ester bond formation reveal:
- Acidic Conditions (pH 4–6) : Benzyl ester bonds form efficiently, as seen in DHP-glucuronic acid complexes. This compound likely shares this stability, making it suitable for acidic reaction environments .

- Neutral Conditions (pH 7): Competing reactions with amino groups (e.g., proteins) dominate, reducing ester bond yield. This suggests that analogs like ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, with polar hydroxyethyl groups, may exhibit altered reactivity in neutral media .
Biological Activity
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features: a cyclopropyl group, a piperidine ring, and a carbamic acid moiety linked to a benzyl ester. The synthesis typically involves the reaction of cyclopropylamine with piperidin-3-yl-carbamic acid benzyl ester in the presence of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Carbamate Formation | Cyclopropylamine + Piperidin-3-yl-carbamic acid benzyl ester | Solvent (Dichloromethane) + Catalyst (Triethylamine) |
| 2 | Purification | Crystallization or Chromatography | Standard purification protocols |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biological responses, including:
- Inhibition of Enzyme Activity : The compound may act as a reversible inhibitor for certain enzymes, impacting metabolic pathways.
- Alteration of Cellular Signaling : By binding to specific receptors, it may influence cellular signaling cascades that are crucial for various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have been demonstrated to be effective against various pathogens, suggesting potential applications in infectious disease treatment .
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, offering potential benefits in neurodegenerative conditions .
Antitumor Activity
Several derivatives of piperidine compounds have shown promise in cancer therapy. For instance, compounds structurally related to this compound have exhibited cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of similar piperidine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Results indicated IC50 values ranging from 19.9 to 75.3 µM, demonstrating significant cytotoxicity compared to non-cancerous cells .
- Neuroprotective Potential : In vitro assays have suggested that compounds with a similar structure can enhance neuronal survival under stress conditions, indicating their potential role in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester | Similar structure; different stereochemistry | Varies in potency |
| Piperidin-3-yl-carbamic acid benzyl ester | Lacks cyclopropyl group | Reduced biological activity |
| Cyclopropyl-piperidin-3-yl-carbamic acid methyl ester | Methyl instead of benzyl group | Altered reactivity |
Q & A
Q. What enzymatic systems are most compatible with benzyl ester-mediated protein modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

